molecular formula C12H11NO2 B11896144 1-Aminonaphthalene-7-acetic acid

1-Aminonaphthalene-7-acetic acid

Cat. No.: B11896144
M. Wt: 201.22 g/mol
InChI Key: PVWCIDUJJSNCCZ-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-7-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and an acetic acid group at the seventh position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation . Another method involves the Bucherer reaction, which uses ammonium salts to convert 2-hydroxynaphthalene-7-sulfonic acid into the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-7-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, ferric chloride.

    Reducing Agents: Sodium in boiling amyl alcohol, iron with hydrochloric acid.

    Substitution Reagents: Diazonium salts for azo dye formation.

Major Products Formed:

    Naphthoquinone Derivatives: Formed through oxidation.

    Tetrahydro Derivatives: Formed through reduction.

    Azo Dyes: Formed through substitution reactions with diazonium salts.

Scientific Research Applications

1-Aminonaphthalene-7-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Aminonaphthalene-7-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of an amino group and an acetic acid group on the naphthalene ring allows for diverse chemical transformations and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(8-aminonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h1-6H,7,13H2,(H,14,15)

InChI Key

PVWCIDUJJSNCCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)N

Origin of Product

United States

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